2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)pyridine
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Description
Synthesis Analysis
The synthesis of similar compounds involves nickel-catalyzed enantioselective reductive cyclization of N-alkynones, providing an efficient method to synthesize derivatives with chiral tertiary alcohols under mild conditions (Liu et al., 2018). Additionally, Piperidine-mediated cyclizations facilitate the formation of complex structures from simple precursors (Zhang et al., 2021).
Molecular Structure Analysis
The structural details can involve various conformations depending on the substituents and ring size. For instance, compounds with similar structures exhibit conformations such as twisted chair and twisted envelope structures, which are influenced by substituents and interactions like hydrogen bonding (Sundar et al., 2011).
Chemical Reactions and Properties
2-(1-{[1-(Cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)pyridine can undergo various chemical reactions such as cyclizations and substitutions. Reactions with donor-acceptor cyclopropanes or cyclobutanes in the presence of MgI2 provide a pathway to synthesize unsubstituted pyrrolidines and piperidines (Garve et al., 2017).
Safety and Hazards
properties
IUPAC Name |
cyclopentyl-[4-(2-pyridin-2-ylpyrrolidine-1-carbonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20(16-6-1-2-7-16)23-14-10-17(11-15-23)21(26)24-13-5-9-19(24)18-8-3-4-12-22-18/h3-4,8,12,16-17,19H,1-2,5-7,9-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURRBZDCBKKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N3CCCC3C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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